2-Aminocyclobutan-1-ol
Description
2-Aminocyclobutan-1-ol (CAS: 68235-32-5, 72320-39-9) is a four-membered cyclic amino alcohol with a molecular formula of C₄H₉NO and a molecular weight of 87.12 g/mol. Its strained cyclobutane ring and the presence of both amino (-NH₂) and hydroxyl (-OH) groups on adjacent carbons confer unique stereochemical and reactivity properties. This compound is utilized as a chiral building block in pharmaceutical synthesis and material science due to its ability to influence conformational rigidity and intermolecular interactions . Stereoisomers such as (1S,2R)-2-Aminocyclobutan-1-ol hydrochloride (CAS: 2070860-49-8) are also commercially available, emphasizing its relevance in enantioselective syntheses .
Properties
IUPAC Name |
2-aminocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKBWWIWJCCING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminocyclobutan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-nitrocyclobutanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the cyclization of 2-aminobutan-1-ol under acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Various amine derivatives.
Substitution: Substituted cyclobutanol derivatives.
Scientific Research Applications
2-Aminocyclobutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminocyclobutan-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and interactions with other molecules. These properties make it useful in the synthesis of complex organic structures and pharmaceuticals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Cyclic vs. Acyclic Amino Alcohols
1-(1-Aminobutan-2-yl)cyclopentan-1-ol
- Molecular Formula: C₉H₁₉NO
- Molecular Weight : 157.25 g/mol
- Key Differences: Larger five-membered cyclopentane ring reduces ring strain compared to cyclobutane. The extended carbon chain (butyl group) enhances lipophilicity, making it more suitable for agrochemical applications . Higher molecular weight may reduce solubility in polar solvents compared to 2-Aminocyclobutan-1-ol.
2-Amino-2-ethylbutan-1-ol
- Molecular Formula: C₆H₁₅NO
- Molecular Weight : 117.19 g/mol
- Key Differences :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Ring Size | Key Functional Groups | Solubility (Polar Solvents) |
|---|---|---|---|---|
| This compound | 87.12 | 4-membered | -NH₂, -OH | Moderate |
| 1-(1-Aminobutan-2-yl)cyclopentan-1-ol | 157.25 | 5-membered | -NH₂, -OH | Low |
| 2-Amino-2-ethylbutan-1-ol | 117.19 | Acyclic | -NH₂, -OH | High |
- Stability: this compound exhibits moderate stability under refrigeration, while acyclic analogs like 2-Amino-2-ethylbutan-1-ol require standard storage conditions .
Biological Activity
2-Aminocyclobutan-1-ol, a cyclic amino alcohol, has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This compound exhibits unique structural features that allow it to interact with various biological targets, making it a subject of interest for researchers exploring its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a cyclobutane ring with an amino group and a hydroxyl group. The stereochemistry of this compound can significantly influence its biological activity, particularly in terms of receptor interactions and enzyme modulation.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 87.12 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water |
| LogP | -0.25 |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in non-covalent interactions with various biomolecules such as enzymes and receptors. The presence of both an amino group and a hydroxyl group enhances its capacity to participate in biochemical pathways, influencing cellular processes like signal transduction and metabolic regulation .
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. For instance, compounds structurally related to this compound have shown promise in xenograft models for various cancers .
- Neuroprotective Effects : There is emerging evidence that this compound could possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation .
Case Study 1: Antitumor Activity
In a study evaluating the efficacy of various small molecules against breast cancer cell lines, researchers found that certain analogs of this compound demonstrated significant cytotoxicity. The compounds were tested across multiple concentrations, revealing a dose-dependent response that led to increased apoptosis as measured by caspase activation assays .
Case Study 2: Neuroprotective Studies
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The results indicated that treatment with the compound significantly reduced markers of oxidative damage in neuronal cells, suggesting a potential therapeutic role in conditions like Alzheimer's disease .
Table 2: Comparison with Similar Compounds
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antitumor, Neuroprotective | Interaction with receptors/enzyme modulation |
| (1R,2R)-2-Amino-1-methylcyclobutan-1-ol | Anticancer | Similar mechanisms but different potency |
| (1S,2S)-2-Amino-cyclobutan-1-ol | Limited studies | Potentially different activity due to stereochemistry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
